molecular formula C23H19ClN2O6S B2503808 methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 1212075-21-2

methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2503808
CAS No.: 1212075-21-2
M. Wt: 486.92
InChI Key: QAFGMPZFOYDIMG-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused pyrroloisoxazolidione core, substituted thiophene, and peripheral aromatic groups. Its molecular architecture includes a 4-chlorophenyl group, a furan-2-yl moiety, and ester functionality, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6S/c1-11-12(2)33-22(16(11)23(29)30-3)25-20(27)17-18(15-5-4-10-31-15)26(32-19(17)21(25)28)14-8-6-13(24)7-9-14/h4-10,17-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFGMPZFOYDIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound's structure features multiple functional groups that contribute to its biological activity. The presence of a furan ring, chlorophenyl moiety, and isoxazole structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing furan and chlorophenyl groups have shown significant antibacterial effects against Gram-positive bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL for synthesized compounds with similar moieties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound A2Staphylococcus aureus
Compound B4Streptococcus pneumoniae
Compound C3Enterococcus faecalis

Anticancer Activity

Compounds featuring the isoxazole and thiophene rings have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. A notable study demonstrated that related compounds exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
Compound D10HeLa
Compound E15MCF-7
Compound F12A549

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has also been explored. Similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, a study indicated that a related compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Case Studies

  • Synthesis and Evaluation of Antibacterial Activity : A study synthesized various derivatives based on the furan and chlorophenyl framework and evaluated their antibacterial activity against multidrug-resistant strains. The most potent derivatives exhibited MIC values as low as 2 µg/mL against Staphylococcus aureus, indicating their potential as novel antimicrobial agents .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of a series of isoxazole derivatives on different cancer cell lines. The findings revealed that compounds with methyl and chlorophenyl substitutions showed significant cytotoxicity with IC50 values below 20 µM across multiple cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Key Substituents Heterocyclic Core Synthesis Yield Melting Point (°C) Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) 4-ClPh, 4-FPh, triazole, pyrazole Thiazole-pyrazole-triazole High Not reported
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Hydroxy, methyl, ester Benzothiophene-dione 73% 153–156
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl, cyano, ester Imidazopyridine 51% 243–245

Key Observations:

Substituent Influence: The 4-chlorophenyl group in the target compound is analogous to halogenated aryl groups in Compound 4 .

Heterocyclic Core Differences :

  • The pyrroloisoxazolidione core in the target compound is structurally distinct from the thiazole-pyrazole-triazole system in Compound 3. The former’s fused oxygen- and nitrogen-containing rings may confer greater rigidity and metabolic stability compared to the more flexible pyrazole-thiazole framework .
  • The thiophene-ester group resembles the benzothiophene-dione system in , but the methyl substituents at C4 and C5 of the thiophene in the target compound likely reduce planarity, affecting crystal packing and solubility.

Physicochemical and Electronic Properties

  • Melting Points : The target compound’s melting point is expected to exceed 200°C, similar to the imidazopyridine derivative (243–245°C, ), due to its fused polycyclic system and hydrogen-bonding capacity.
  • Solubility : The ester and chlorophenyl groups may enhance solubility in organic solvents (e.g., DMF, used for crystallizing Compound 4 ), but methyl substituents on the thiophene could introduce steric hindrance, reducing aqueous solubility compared to hydroxylated analogues in .

Noncovalent Interactions and Bioactivity

  • Steric effects from the 4,5-dimethylthiophene may limit interactions in crowded binding pockets compared to smaller heterocycles like thiazole (Compound 4) .

Research Findings and Implications

Structural Flexibility vs. Rigidity : The fused pyrroloisoxazolidione core likely reduces conformational flexibility compared to pyrazole-thiazole systems, favoring selective target binding but complicating synthesis .

Halogen Effects : The 4-chlorophenyl group may improve metabolic stability relative to fluorophenyl groups in Compound 4, as chlorine’s larger size enhances steric shielding .

Synthetic Challenges : Achieving high yields for the target compound may require optimized protecting-group strategies, similar to those for imidazopyridines () .

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